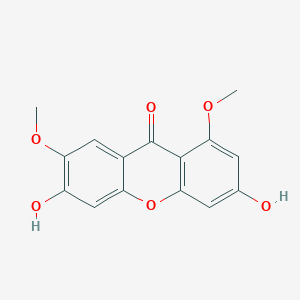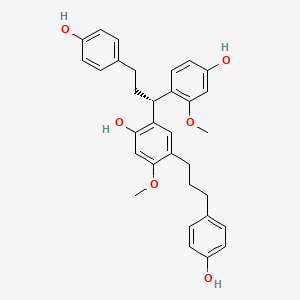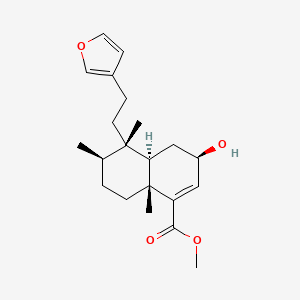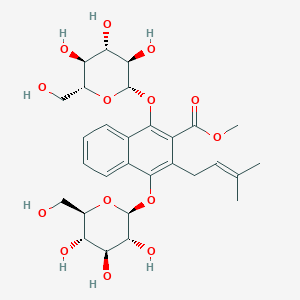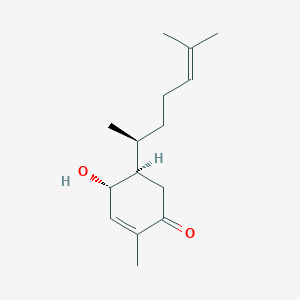
1-Hydroxybisabola-2,10-dien-4-one
Overview
Description
1-Hydroxybisabola-2,10-dien-4-one is a metabolite produced in the cultures of the fungus Psathyrella candolleana . It has a molecular formula of C15H24O2 and a molecular weight of 236.35 .
Molecular Structure Analysis
The IUPAC name for this compound is (4R,5R)-4-hydroxy-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one . The InChI key is YDCNFZXDPQSPKG-LNSITVRQSA-N .Physical and Chemical Properties Analysis
This compound appears as an oily matter . It is soluble in chloroform, ethyl acetate, DMSO, and acetone . The predicted boiling point is 359.2±41.0°C, and the predicted density is 0.987±0.06 g/cm3 .Scientific Research Applications
Isolation from Natural Sources : This compound is found in the rhizomes of Curcuma longa, as evidenced by studies identifying novel terpenoids in this plant. These investigations often focus on extracting and characterizing new compounds from natural sources (Li et al., 2009).
Pharmacological Activities : Some studies have explored the pharmacological activities of compounds similar to 1-Hydroxybisabola-2,10-dien-4-one. For instance, research on 4-methylene-8-hydroxybisabola-2,10-diene-9-one, a related compound, has shown potential antidiabetic, antiobesity, enzyme inhibitory, and antioxidant activities (Akter et al., 2019).
Chemical Synthesis : There is interest in the synthesis of similar compounds for research and potential therapeutic applications. For example, the total synthesis of 3,4-Epoxybisabola-7(14),10-dien-2-one, a natural sesquiterpenoid, has been achieved, indicating the feasibility of synthetic approaches for these types of compounds (Tang et al., 2009).
Biological Investigations : Extracts of Curcuma longa containing this compound and related compounds have been studied for their biological activities. These include antimicrobial screening and cytotoxicity assays, providing insights into potential therapeutic applications (Khan et al., 2010).
Catalytic Applications : Research on the catalytic hydrothiolation of 1,3-dienes, including processes that may involve compounds similar to this compound, has been conducted. These studies focus on the regio- and enantioselective coupling of thiols and dienes, relevant for chemical synthesis (Yang et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4R,5R)-4-hydroxy-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-10(2)6-5-7-11(3)13-9-14(16)12(4)8-15(13)17/h6,8,11,13,15,17H,5,7,9H2,1-4H3/t11-,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCNFZXDPQSPKG-LNSITVRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1=O)C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@H](CC1=O)[C@@H](C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[1,2,5,6-Tetrahydro-3,4-dimethyl-1-(phenylethyl)-2-pyridinyl]methyl]phenol](/img/no-structure.png)
